![molecular formula C11H17N3O4S B2946486 N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclopropanesulfonamide CAS No. 2034518-46-0](/img/structure/B2946486.png)
N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclopropanesulfonamide
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Overview
Description
The compound contains several functional groups including a tetrahydro-2H-pyran ring, an oxadiazole ring, and a sulfonamide group. Tetrahydro-2H-pyran is a saturated six-membered ring with one oxygen atom . Oxadiazole is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . Sulfonamides are compounds that contain a sulfur atom connected to two oxygen atoms and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 3D structure of the molecule could be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the oxadiazole ring might undergo reactions with nucleophiles or electrophiles, and the sulfonamide group could potentially be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of polar functional groups like sulfonamide could increase its solubility in polar solvents .Scientific Research Applications
Pharmaceuticals and Drug Discovery
1,2,4-Oxadiazole derivatives have been extensively studied for their potential in drug discovery due to their diverse biological activities. They are known to exhibit properties such as antibacterial, antifungal, analgesic, anti-inflammatory, and anticancer activities . The compound could be explored for similar pharmacological properties.
High Energy Density Materials (HEDMs)
Some oxadiazole derivatives are used as HEDMs due to their energetic properties. The compound could be researched for applications in this field, potentially contributing to the development of advanced materials for military or aerospace use .
Antiviral and Anti-HIV Therapies
Compounds with the 1,2,4-oxadiazole moiety have been identified as active against various viruses, including HIV. Research into the compound’s efficacy in this area could lead to new treatments for viral infections .
Anticancer Research
The anticancer potential of 1,2,4-oxadiazole derivatives makes them candidates for cancer treatment research. Investigating the compound’s ability to inhibit cancer cell growth could be a significant application .
Agricultural Chemicals
Some oxadiazole derivatives show nematocidal activity and could be used in developing new pesticides or soil treatments to protect crops from nematode infestations .
Material Science
Due to their unique chemical structure, oxadiazole derivatives can be used in material science research, including the development of scintillating materials and dyestuffs .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Oxadiazoles, a key structural component of the compound, have been associated with a wide range of applications in medicinal chemistry . They have been utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Mode of Action
Oxadiazoles have been known to interact with various targets depending on their substituents . For instance, a compound with a similar structure, N-(3-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamide, has shown promising results, similar to the drug fluoxetine .
Biochemical Pathways
Oxadiazoles have been known to affect various biochemical pathways depending on their structure and substituents .
Result of Action
Oxadiazoles have been known to exhibit a wide range of effects depending on their structure and substituents .
properties
IUPAC Name |
N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4S/c15-19(16,9-1-2-9)12-7-10-13-11(14-18-10)8-3-5-17-6-4-8/h8-9,12H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YICVZQXOKNCLNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCC2=NC(=NO2)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclopropanesulfonamide |
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